molecular formula C12H18BrN3 B1382084 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine CAS No. 1231930-25-8

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine

Cat. No.: B1382084
CAS No.: 1231930-25-8
M. Wt: 284.2 g/mol
InChI Key: DMNPLEDMMNWHTL-UHFFFAOYSA-N
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Description

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with an ethyl group

Scientific Research Applications

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a reducing agent like sodium triacetoxyborohydride . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-((6-Bromopyridin-3-yl)methyl)morpholine
  • N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethan-1-amine

Comparison: 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to 4-((6-Bromopyridin-3-yl)methyl)morpholine, the piperazine derivative may exhibit different pharmacokinetic properties and binding affinities. The methoxyethanamine derivative, on the other hand, may have different solubility and stability profiles .

Properties

IUPAC Name

1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPLEDMMNWHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add neat 1-ethylpiperazine (5.6 kg) to a mixture of 6-bromo-pyridine-3-carbaldehyde (8.3 kg) and DCM (186 kg). Then, add sodium triacetoxyborohydride (10.9 kg) in portions and stir at 20-30° C. for 12 h. Quench the reaction into a mixture of DCM (36 kg) and aqueous solution of sodium hydroxide 2 N (46 kg). Separate the layers and extract twice the aqueous layer with DCM (24×2 kg). Combine the organic layers, wash with brine (50×2 kg) and remove the solvent under vacuum to afford 11.5 kg of the title compound. MS (ES+): m/z=285 (M+H)+.
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5.6 kg
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8.3 kg
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186 kg
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10.9 kg
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46 kg
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36 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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